4-(Cyclohexyloxy)-2-iodophenol
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Overview
Description
4-(Cyclohexyloxy)-2-iodophenol is an organic compound characterized by the presence of a cyclohexyloxy group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-2-iodophenol typically involves the iodination of 4-(Cyclohexyloxy)phenol. One common method includes the use of iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2-position of the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyloxy)-2-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones.
Reduction: 4-(Cyclohexyloxy)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexyloxy)-2-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-2-iodophenol depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodophenol: Lacks the cyclohexyloxy group, affecting its solubility and reactivity.
Uniqueness: 4-(Cyclohexyloxy)-2-iodophenol is unique due to the combination of the cyclohexyloxy group and the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C12H15IO2 |
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Molecular Weight |
318.15 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-iodophenol |
InChI |
InChI=1S/C12H15IO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI Key |
XFEDHJKGXCLZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)O)I |
Origin of Product |
United States |
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